molecular formula C15H19N3O3 B2429433 1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea CAS No. 1396809-12-3

1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea

Cat. No.: B2429433
CAS No.: 1396809-12-3
M. Wt: 289.335
InChI Key: VTIGGSSESHICQW-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is an organic compound that belongs to the class of ureas

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea typically involves the reaction of 4-ethoxyaniline with 2-(3-methylisoxazol-5-yl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methylisoxazolyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It may be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects in various medical conditions. It may be used in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties. It may be used in the formulation of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea: Similar structure but with a methoxy group instead of an ethoxy group. This difference can affect the compound’s reactivity and biological activity.

    1-(4-Ethoxyphenyl)-3-(2-(3-ethylisoxazol-5-yl)ethyl)urea: Similar structure but with an ethyl group instead of a methyl group on the isoxazole ring. This modification can influence the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-20-13-6-4-12(5-7-13)17-15(19)16-9-8-14-10-11(2)18-21-14/h4-7,10H,3,8-9H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIGGSSESHICQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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